REACTION_CXSMILES
|
C([O:3][C:4](=[O:15])[CH2:5][C:6]1[N:7]=[C:8]2[N:12]([CH:13]=1)[N:11]=[C:10]([CH3:14])[S:9]2)C.[OH-].[Na+]>CCO>[CH3:14][C:10]1[S:9][C:8]2=[N:7][C:6]([CH2:5][C:4]([OH:15])=[O:3])=[CH:13][N:12]2[N:11]=1 |f:1.2|
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(CC=1N=C2SC(=NN2C1)C)=O
|
Name
|
|
Quantity
|
19.5 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for 1 hour or until LC-MS
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
consumption of starting material
|
Type
|
ADDITION
|
Details
|
To the mixture was added Amberlyst 15 (wet) ion-exchange resin (Aldrich) until the pH
|
Type
|
CUSTOM
|
Details
|
The resin was removed by filtration
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=NN2C(S1)=NC(=C2)CC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.7 g | |
YIELD: PERCENTYIELD | 50% | |
YIELD: CALCULATEDPERCENTYIELD | 48.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |